A Spectroscopic Guide to (2R)-1,3-Oxathiolan-2-ylmethyl Benzoate: Synthesis, Characterization, and Analysis
A Spectroscopic Guide to (2R)-1,3-Oxathiolan-2-ylmethyl Benzoate: Synthesis, Characterization, and Analysis
This in-depth technical guide provides a comprehensive overview of the spectroscopic signature of (2R)-1,3-oxathiolan-2-ylmethyl benzoate, a key chiral building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the analytical techniques used to characterize this and related molecules. By delving into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide offers a framework for the structural elucidation and purity assessment of this important oxathiolane derivative.
Introduction: The Significance of Chiral 1,3-Oxathiolanes
The 1,3-oxathiolane scaffold is a privileged structure in medicinal chemistry, most notably as a core component of several nucleoside reverse transcriptase inhibitors (NRTIs) used in the treatment of viral infections such as HIV and HBV.[1][2] The stereochemistry of these compounds is critical to their biological activity, making the synthesis and characterization of enantiomerically pure intermediates like (2R)-1,3-oxathiolan-2-ylmethyl benzoate of paramount importance. This guide will first outline a viable synthetic route to this compound before providing a detailed analysis of its expected spectroscopic properties.
Synthesis of (2R)-1,3-Oxathiolan-2-ylmethyl Benzoate
A common and effective method for the synthesis of 2-substituted 1,3-oxathiolanes involves the reduction of a precursor ester followed by protection of the resulting alcohol. The following protocol is adapted from established literature procedures for similar derivatives.[1]
Experimental Protocol: Synthesis
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Reduction of the Precursor: To a solution of a suitable 2-ester-substituted 1,3-oxathiolane in an anhydrous solvent such as tetrahydrofuran (THF) at 0 °C, a reducing agent like lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H) is added portion-wise. The reaction is stirred at this temperature for a specified time and then allowed to warm to room temperature.
-
Work-up and Extraction: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting mixture is filtered, and the filtrate is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude (2R)-1,3-oxathiolan-2-ylmethanol.
-
Benzoylation: The crude alcohol is dissolved in a suitable solvent such as dichloromethane (DCM) or pyridine. Benzoyl chloride and a base, for instance, triethylamine or pyridine itself, are added, and the reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
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Purification: The reaction mixture is washed with a dilute acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The final product, (2R)-1,3-oxathiolan-2-ylmethyl benzoate, is purified by column chromatography on silica gel.
Caption: Synthetic workflow for (2R)-1,3-oxathiolan-2-ylmethyl benzoate.
Spectroscopic Characterization
The following sections detail the predicted spectroscopic data for (2R)-1,3-oxathiolan-2-ylmethyl benzoate. These predictions are based on the analysis of its structural components and data from closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For (2R)-1,3-oxathiolan-2-ylmethyl benzoate, both ¹H and ¹³C NMR will provide characteristic signals.
Caption: Molecular structure of (2R)-1,3-oxathiolan-2-ylmethyl benzoate with atom numbering.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoate group and the aliphatic protons of the oxathiolane ring and the methylene bridge.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |
| H-2', H-6' (ortho) | 7.9 - 8.1 | Doublet (d) | ~7-8 | Deshielded by the adjacent carbonyl group.[3] |
| H-4' (para) | 7.5 - 7.7 | Triplet (t) | ~7-8 | Typical aromatic proton chemical shift.[3] |
| H-3', H-5' (meta) | 7.4 - 7.6 | Triplet (t) | ~7-8 | Typical aromatic proton chemical shift.[3] |
| H-2 | 5.3 - 5.5 | Triplet (t) | ~5-6 | Acetal proton, deshielded by adjacent oxygen and sulfur atoms. |
| -CH₂-O- | 4.4 - 4.6 | Multiplet (m) | - | Methylene protons adjacent to the benzoate ester. |
| H-5 | 3.8 - 4.2 | Multiplet (m) | - | Methylene protons adjacent to the ring oxygen. |
| H-4 | 2.9 - 3.3 | Multiplet (m) | - | Methylene protons adjacent to the ring sulfur. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |
| C=O | 165 - 167 | Carbonyl carbon of the benzoate ester.[4] |
| C-1' (ipso) | 129 - 131 | Quaternary aromatic carbon attached to the carbonyl group. |
| C-4' (para) | 133 - 135 | Aromatic CH carbon. |
| C-2', C-6' (ortho) | 129 - 130 | Aromatic CH carbons. |
| C-3', C-5' (meta) | 128 - 129 | Aromatic CH carbons. |
| C-2 | 80 - 85 | Acetal carbon of the oxathiolane ring. |
| -CH₂-O- | 65 - 70 | Methylene carbon attached to the ester oxygen. |
| C-5 | 68 - 72 | Methylene carbon adjacent to the ring oxygen. |
| C-4 | 35 - 40 | Methylene carbon adjacent to the ring sulfur.[5] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (2R)-1,3-oxathiolan-2-ylmethyl benzoate is expected to show characteristic absorption bands for the ester and the C-O and C-S bonds.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~3000-2850 | C-H stretch | Aliphatic |
| ~1720 | C=O stretch | Ester carbonyl |
| ~1600, ~1450 | C=C stretch | Aromatic ring |
| ~1270, ~1100 | C-O stretch | Ester and ether |
| ~710 | C-S stretch | Thioether |
The strong absorption band around 1720 cm⁻¹ is a key diagnostic peak for the benzoate ester group.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (2R)-1,3-oxathiolan-2-ylmethyl benzoate (Molecular Weight: 224.27 g/mol ), electron ionization (EI) would likely lead to characteristic fragmentation.
Predicted Fragmentation Pathway
The molecular ion peak [M]⁺ at m/z 224 is expected. The fragmentation is likely to be initiated by cleavage of the bonds adjacent to the heteroatoms and the carbonyl group.
Caption: Predicted mass spectrometry fragmentation of (2R)-1,3-oxathiolan-2-ylmethyl benzoate.
| m/z | Proposed Fragment | Formula |
| 224 | Molecular ion | [C₁₁H₁₂O₃S]⁺˙ |
| 121 | Benzoyl cation | [C₇H₅O₂]⁺ |
| 105 | Phenylcarbonyl cation | [C₇H₅O]⁺ |
| 77 | Phenyl cation | [C₆H₅]⁺ |
| 119 | Oxathiolanylmethyl cation | [C₄H₇O₂S]⁺ |
| 89 | 1,3-oxathiolan-2-yl cation | [C₃H₅OS]⁺ |
The most intense peak in the spectrum is often the benzoyl cation at m/z 105, which can further lose carbon monoxide to give the phenyl cation at m/z 77.[7] The fragmentation of the oxathiolane ring itself can also lead to a variety of smaller fragments.[8][9]
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for (2R)-1,3-oxathiolan-2-ylmethyl benzoate. While experimental data for this specific molecule is not widely published, the principles of NMR, IR, and MS, combined with data from analogous structures, allow for a robust characterization framework. The provided synthesis protocol and predicted spectral data serve as a valuable resource for researchers working with this and related chiral 1,3-oxathiolane derivatives, aiding in the confirmation of their synthesis and the assessment of their purity.
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